

4-Chloro-4'-fluorobutyrophenone-d4 molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone-d4

Cat. No.: B15292592

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In-Depth Technical Guide: 4-Chloro-4'-fluorobutyrophenone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Chloro-4'-fluorobutyrophenone-d4**, a deuterated isotopologue of 4-chloro-4'-fluorobutyrophenone. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs. Its deuteration makes it a valuable tool in metabolic studies and as an internal standard in analytical applications.

Core Compound Data

The key quantitative data for **4-Chloro-4'-fluorobutyrophenone-d4** and its non-deuterated counterpart are summarized below for direct comparison.

Property	4-Chloro-4'-fluorobutyrophenone-d4	4-Chloro-4'-fluorobutyrophenone
Molecular Formula	$C_{10}H_6D_4ClFO$ [1]	$C_{10}H_{10}ClFO$ [2] [3] [4] [5] [6]
Molecular Weight	204.66 g/mol [1]	200.64 g/mol [2] [3] [4] [5] [7] [8]
CAS Number	1814904-27-2 [1] [2]	3874-54-2 [3] [4] [5] [6] [7] [8]
Synonyms	4-Chloro-1-(4-fluorophenyl)-2,3,5,6-d4)-1-butanone [1]	4-Chloro-1-(4-fluorophenyl)butan-1-one

Synthetic Applications and Experimental Protocols

4-Chloro-4'-fluorobutyrophenone is a key building block in the synthesis of numerous butyrophenone antipsychotics, including haloperidol, benperidol, and melperone.[\[3\]](#) The deuterated form is particularly useful for synthesizing deuterated versions of these active pharmaceutical ingredients (APIs) for pharmacokinetic and metabolic studies.

Example Protocol: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone

The following is a representative experimental protocol for the synthesis of the antipsychotic drug haloperidol, illustrating the utility of 4-chloro-4'-fluorobutyrophenone as a key intermediate. A similar pathway would be employed for the synthesis of deuterated haloperidol using **4-Chloro-4'-fluorobutyrophenone-d4**.

Reaction: Alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.

Materials:

- 4-chloro-4'-fluorobutyrophenone
- 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride
- Potassium iodide

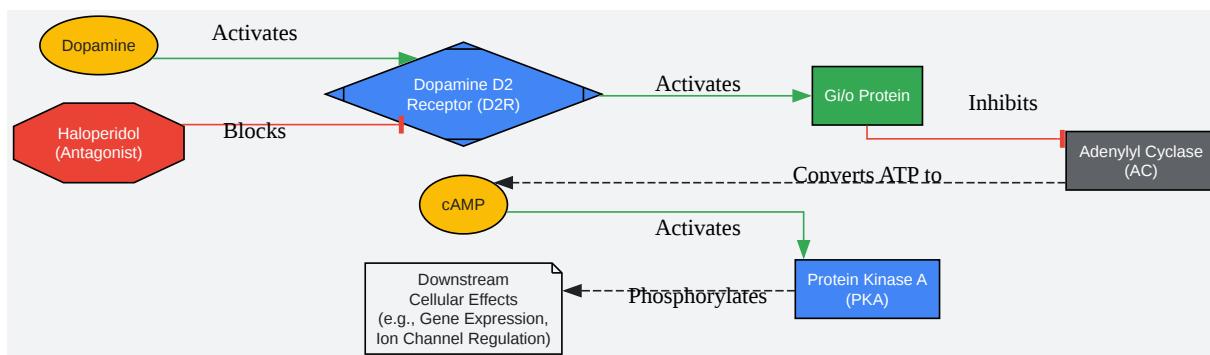
- Potassium hydroxide
- Water
- Toluene
- Methanol
- Concentrated hydrochloric acid
- Ammonia solution

Procedure:

- A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride and potassium iodide in water is prepared in a reactor vessel under a nitrogen atmosphere.
- The mixture is stirred and warmed, followed by the addition of potassium hydroxide.
- 4-chloro-4'-fluorobutyrophenone is then added, and the mixture is refluxed for 3-5 hours.
- After cooling, toluene is added, and the layers are separated.
- Methanol is added to the toluene layer, and the mixture is vigorously stirred while concentrated hydrochloric acid is added, leading to the precipitation of haloperidol hydrochloride.
- The precipitate is filtered, washed with a mixture of acetone, toluene, and methanol, and then dried.
- For purification, the solid is dissolved in methanol, heated to reflux, and filtered. Water containing hydrochloric acid is added, and the mixture is heated to reflux.
- After cooling, an ammonia solution is added, and the resulting slurry is refluxed, cooled, and filtered. The residue is washed and dried to yield pure haloperidol.^[9]

Biological Context: Dopamine D2 Receptor Signaling Pathway

The butyrophenone class of antipsychotics, synthesized from 4-chloro-4'-fluorobutyrophenone, primarily exerts its therapeutic effect by acting as antagonists at dopamine D2 receptors.[10] Understanding the D2 receptor signaling pathway is therefore crucial for researchers in this field. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, initiate an inhibitory signaling cascade.



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